N-(1-Benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O/c33-24(29-21-8-11-30(12-9-21)14-19-5-2-1-3-6-19)20-7-4-10-31(15-20)22-13-23(27-17-26-22)32-18-25-16-28-32/h1-3,5-6,13,16-18,20-21H,4,7-12,14-15H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMSSLNRILMWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide (CAS Number: 1797728-99-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a complex structure incorporating piperidine and triazole moieties, which are known for their diverse biological properties.
Chemical Structure
The molecular formula of this compound is , and it has a molecular weight of approximately 462.55 g/mol. The structural representation can be summarized as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anticancer, and neuroprotective effects.
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. A study on related compounds showed significant activity against various bacterial strains, suggesting that the triazole ring contributes to this effect . The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Research has demonstrated that similar piperidine-based compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways . Specific studies have highlighted the ability of triazole derivatives to interfere with tumor growth in vitro and in vivo models .
Neuroprotective Effects
The piperidine structure is associated with neuroprotective properties. Compounds containing this moiety have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . In vitro assays indicate that certain derivatives exhibit IC50 values below 20 µM against these enzymes, marking them as potential therapeutic agents for cognitive disorders .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the benzyl and piperidine rings can significantly affect the biological activity of the compound. For instance, substituents on the aromatic rings can enhance binding affinity to sigma receptors, which are implicated in various neurological functions and disorders .
Scientific Research Applications
Anticancer Activity
Research on compounds similar to N-(1-Benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide has indicated potential anticancer properties. The triazole-pyrimidine moiety is particularly notable for its ability to interact with biological targets involved in cancer proliferation. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various human cancer cell lines, suggesting its utility as an anticancer agent .
Antimicrobial Properties
Compounds containing the piperidine structure have been evaluated for their antibacterial activity. Studies have shown that derivatives of this compound possess moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. This indicates the potential for developing new antibiotics based on this compound .
Enzyme Inhibition
The compound's structure suggests possible interactions with various enzymes. Preliminary studies indicate that it may act as an inhibitor for acetylcholinesterase and urease, which are important targets in treating neurodegenerative diseases and managing urinary tract infections, respectively .
Several case studies highlight the effectiveness of compounds similar to this compound in clinical settings:
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole-containing compounds demonstrated significant cytotoxicity against breast cancer cell lines. These findings suggest that modifications of the triazole-pyrimidine moiety can enhance anticancer activity .
Case Study 2: Antimicrobial Testing
In a comparative study of various piperidine derivatives against bacterial strains, this compound showed promising results in inhibiting growth rates of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .
Q & A
Q. What are the common synthetic routes for this compound, and what critical intermediates are involved?
The synthesis typically involves multi-step protocols starting with piperidine and pyrimidine precursors. For example:
- Step 1 : Condensation of 1-benzylpiperidin-4-amine with a pyrimidine-triazole intermediate under nucleophilic substitution conditions (e.g., microwave-assisted heating in dioxane with diisopropylethylamine as a base) .
- Step 2 : Carboxamide formation via coupling reactions (e.g., using HATU or EDCI as coupling agents) . Critical intermediates include 1-benzylpiperidin-4-amine and 6-(1,2,4-triazol-1-yl)pyrimidin-4-yl derivatives , which require rigorous purification by column chromatography (SiO₂, hexane/ethyl acetate gradients) .
Q. What safety precautions are essential during laboratory handling?
- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent degradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal irritation .
- Emergency measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Q. Which analytical techniques are used to confirm structural integrity and purity?
- NMR spectroscopy : For verifying piperidine and pyrimidine ring conformations (e.g., equatorial vs. axial substituents) .
- HRMS : To validate molecular weight (e.g., observed [M+H]⁺ at m/z 463.2345 vs. calculated 463.2342) .
- HPLC : Purity assessment (≥98% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can synthetic yield be optimized in multi-step reactions?
- Catalyst selection : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to introduce aryl groups efficiently .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates for nucleophilic substitutions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 1 hour at 373 K) while improving yield by 15–20% .
- Contradiction note : While microwave methods boost efficiency, they may destabilize heat-sensitive intermediates, requiring empirical validation .
Q. What structural features influence biological activity, and how can they be modified?
- Key pharmacophores :
- Modification strategies :
- Replace the benzyl group with fluorinated analogs to improve metabolic stability .
- Introduce methyl groups on the piperidine ring to reduce off-target interactions (e.g., diastereomeric purity >99% via chiral HPLC) .
Q. How do molecular conformation and intramolecular interactions affect stability?
- X-ray crystallography data : The piperidine ring adopts a chair conformation with equatorial benzyl and axial carboxamide groups. Intramolecular hydrogen bonds (e.g., N–H⋯O, 1.92 Å) stabilize the structure .
- Torsional strain : Substituents at C3 of the piperidine ring induce strain (torsion angle: 57.4°), which can be mitigated by steric hindrance reduction via methyl-to-ethyl substitution .
Q. How should researchers address contradictory data in biological assays?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
- Resolution :
- Standardize assay protocols (e.g., fixed ATP at 1 mM) .
- Validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Their Purification
Table 2 : Analytical Parameters for Structural Validation
| Technique | Parameters | Example Data |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (s, 1H, triazole), δ 3.85 (m, 2H, piperidine) | |
| HRMS (ESI+) | [M+H]⁺ = 463.2345 (calc. 463.2342) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
